Isobutyl-(2-fluoro-phenyl)-ketone

Description

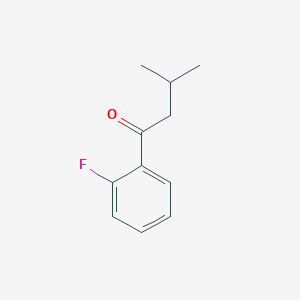

Isobutyl-(2-fluoro-phenyl)-ketone is a fluorinated aromatic ketone characterized by an isobutyl group [(CH₂)₂CHCH₃] and a 2-fluorophenyl moiety attached to a carbonyl group. Fluorinated ketones are of significant interest in pharmaceutical and organic synthesis due to their electron-withdrawing effects, which enhance stability and modulate reactivity .

Properties

Molecular Formula |

C11H13FO |

|---|---|

Molecular Weight |

180.22 g/mol |

IUPAC Name |

1-(2-fluorophenyl)-3-methylbutan-1-one |

InChI |

InChI=1S/C11H13FO/c1-8(2)7-11(13)9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3 |

InChI Key |

GQMNPRLZLBZEEG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)C1=CC=CC=C1F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural, physical, and functional differences between Isobutyl-(2-fluoro-phenyl)-ketone and related compounds:

*Estimated based on analogs.

2.1 Structural and Electronic Differences

- Substituent Effects: The isobutyl group in this compound introduces steric bulk compared to the smaller cyclopropyl group in its analog. This may reduce reactivity in nucleophilic additions but enhance lipophilicity . The 2-fluorophenyl group provides electron-withdrawing effects, stabilizing the carbonyl group and directing electrophilic substitution to the meta position. This contrasts with non-fluorinated analogs like 4'-isobutyl acetophenone, where the substituent is electron-donating .

2.2 Reactivity and Functional Tests

- 2,4-DNP Test : All compounds would yield a precipitate due to the carbonyl group, confirming ketone functionality .

- Iodoform Test: Negative for this compound and its analogs (lacking a methyl ketone group), unlike methyl ketones like acetophenone derivatives .

- Tollens’ Test: No reaction, distinguishing these ketones from aldehydes .

Preparation Methods

Classical Friedel-Crafts Protocol

The Friedel-Crafts acylation remains a cornerstone for synthesizing aryl ketones. For isobutyl-(2-fluoro-phenyl)-ketone, this method involves reacting 2-fluorobenzene with isobutyl acyl chloride in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is typically employed due to its strong electrophilic activation of the acylating agent.

Reaction Conditions :

-

Catalyst : AlCl₃ (1.2 equiv)

-

Solvent : Dichloromethane (DCM) at 0–5°C

-

Acylating Agent : Isobutyl acyl chloride (1.1 equiv)

The fluorine substituent at the ortho position deactivates the benzene ring, necessitating prolonged reaction times (12–16 hours) compared to non-fluorinated analogs. Competitive side reactions, such as diacylation or Fries rearrangement, are mitigated by maintaining low temperatures and stoichiometric control.

Solvent and Catalyst Optimization

Recent advances highlight the use of ionic liquids (e.g., [BMIM][AlCl₄]) as recyclable catalysts, improving yields to 78–82% while reducing waste. Polar aprotic solvents like nitrobenzene enhance electrophilicity but require careful handling due to toxicity.

Grignard Reagent-Mediated Synthesis

Ketone Formation via Grignard Addition

This two-step approach involves synthesizing the ketone from 2-fluorobenzonitrile and isobutyl magnesium bromide:

-

Nitrile Intermediate :

-

Hydrolysis :

Critical Parameters :

Mechanistic Considerations

The steric bulk of the isobutyl group slows nucleophilic attack on the nitrile, necessitating extended reaction times (8–10 hours). Fluorine’s electron-withdrawing effect further reduces reactivity, requiring activated nitrile precursors.

Transition Metal-Catalyzed Approaches

Palladium-Catalyzed Carbonylation

Aryl halides undergo carbonylative coupling with isobutyl groups using Pd(PPh₃)₄ as a catalyst:

Optimized Conditions :

Photoredox Catalysis

Visible-light-mediated synthesis using organic photocatalysts (e.g., Mes-Acr⁺) enables radical-based ketone formation:

Advantages :

-

Mild Conditions : Room temperature, ambient pressure

-

Atom Economy : Avoids stoichiometric metal reagents

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Cost | Scalability |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 68–72 | 12–16 h | Low | Moderate |

| Grignard Approach | 65–70 | 18–20 h | Moderate | Low |

| Pd-Catalyzed | 75–80 | 6–8 h | High | High |

| Photoredox | 60–65 | 4–6 h | Moderate | Moderate |

Key Observations :

-

Friedel-Crafts : Cost-effective but limited by regioselectivity issues.

-

Grignard : Reliable but suffers from moisture sensitivity.

-

Pd-Catalyzed : High yield and scalability but requires expensive catalysts.

-

Photoredox : Emerging method with potential for green chemistry applications.

Troubleshooting and Optimization

Purification Challenges

Q & A

Q. What are the standard synthetic routes for Isobutyl-(2-fluoro-phenyl)-ketone?

The compound is typically synthesized via Friedel-Crafts acylation, where 2-fluorobenzene reacts with isobutyryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-reaction purification involves column chromatography or recrystallization to isolate the ketone. Structural analogs, such as cyclopropyl fluorophenyl ketones, follow similar protocols .

Q. How is spectroscopic characterization performed for this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the aromatic proton environment and carbonyl group (δ ~200 ppm for ketones).

- ¹⁹F NMR : To verify fluorine substitution patterns (e.g., para vs. ortho shifts).

- IR Spectroscopy : The carbonyl stretch (C=O) appears at ~1700 cm⁻¹.

- Mass Spectrometry : To validate molecular weight and fragmentation patterns .

Q. What purity assessment methods are recommended for this compound?

Use HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities. Differential Scanning Calorimetry (DSC) can assess thermal stability and crystallinity. Cross-validation with elemental analysis ensures stoichiometric accuracy .

Advanced Research Questions

Q. How do thermodynamic models optimize reaction conditions for synthesizing this compound?

Local composition models (e.g., Wilson or NRTL equations) predict non-ideal behavior in solvent mixtures. For example, optimizing solvent polarity (e.g., toluene vs. DCM) using activity coefficients improves yield by reducing side reactions like polyacylation. Parameter α₁₂ in the NRTL equation quantifies solvent-solute interactions .

Q. What computational strategies predict the electronic effects of the 2-fluoro substituent?

Density Functional Theory (DFT) calculates Hammett constants (σ) to quantify electron-withdrawing effects. Frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) identifies reactive sites for electrophilic/nucleophilic attacks. Molecular docking studies explore interactions with biological targets (e.g., enzymes) .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?

Q. What methodologies address solubility challenges in biological assays?

Use co-solvents (e.g., DMSO:water mixtures) with ≤1% v/v to maintain compound stability. Surface plasmon resonance (SPR) or microscale thermophoresis (MST) can measure binding affinity in low-solubility regimes. Phase diagrams based on Hansen solubility parameters guide solvent selection .

Data Analysis and Application-Oriented Questions

Q. How is this compound used in medicinal chemistry research?

It serves as a precursor for fluorinated bioactive molecules. For example, fluorophenyl ketones are intermediates in synthesizing kinase inhibitors or anti-inflammatory agents. Structure-activity relationship (SAR) studies modify the isobutyl chain to enhance metabolic stability .

Q. What analytical techniques validate its stability under extreme conditions?

Q. How do steric effects from the isobutyl group influence reaction kinetics?

Steric hindrance slows nucleophilic additions to the carbonyl group. Kinetic isotope effect (KIE) studies or Eyring plots quantify activation energy changes. Computational models (e.g., molecular dynamics) simulate transition states to optimize catalyst design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.